L-PHENYLALANINE-N-FMOC (1-13C)
Description
Properties
Molecular Weight |
388.42 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Advanced Chemical Synthesis of N-FMOC-Protected L-Phenylalanine
The attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the nitrogen atom of L-phenylalanine is a foundational step. This process must be optimized to achieve high yields and prevent unwanted side reactions.
The reaction of L-phenylalanine with reagents like Fmoc-chloroformate or Fmoc-succinimidyl carbonate (Fmoc-Osu) is a common method for introducing the Fmoc protecting group. smolecule.com The efficiency of this reaction is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, and temperature. For instance, using a base like N,N-diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF) can facilitate the reaction. The goal is to achieve a high yield of the desired N-Fmoc-L-phenylalanine while minimizing the formation of byproducts. The base-lability of the Fmoc group allows for its removal under mild conditions, which is a significant advantage in peptide synthesis. smolecule.com
Maintaining the L-configuration of phenylalanine during the synthesis is paramount, as the biological activity of peptides is highly dependent on their stereochemistry. Stereoselective synthesis methods, such as the Schöllkopf's bislactim ether method, can be employed to ensure high enantiomeric purity. tandfonline.com This method involves the alkylation of a chiral auxiliary to introduce the benzyl (B1604629) group of phenylalanine with high stereocontrol. tandfonline.com Regioselectivity is also crucial, ensuring that the Fmoc group attaches specifically to the α-amino group and not other reactive sites in the molecule. ethz.ch
Targeted ¹³C Isotopic Enrichment at the Carboxyl Position (C1)
The introduction of the ¹³C isotope at the C1 (carboxyl) position is a key feature of this compound, enabling its use in tracer studies.
The synthesis of L-phenylalanine labeled at the carboxyl position often starts with a ¹³C-labeled precursor. A common strategy involves the use of [1-¹³C]acetic acid, which can be converted into a suitable precursor for phenylalanine synthesis. tandfonline.com For instance, [1-¹³C]acetic acid can be used to generate [1-¹³C]cinnamic acid, which is then converted to [1-¹³C]-L-phenylalanine through an enzymatic reaction catalyzed by phenylalanine ammonia (B1221849) lyase (PAL). tandfonline.com Another approach is the Strecker synthesis, which can utilize a ¹³C-labeled cyanide source to introduce the labeled carboxyl group.
Achieving high isotopic enrichment is essential for the utility of the labeled compound. This requires the use of highly enriched starting materials and purification techniques that can separate the labeled compound from any unlabeled counterparts. thermofisher.com Techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry are used to verify the level of isotopic enrichment. plos.orgresearchgate.net The goal is to obtain an isotopic purity of greater than 99%. isotope.com
| Parameter | Method | Typical Purity/Enrichment |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98.0% vwr.com |
| Chiral Purity | Chiral HPLC | ≥ 99.5% chemimpex.com |
| Isotopic Enrichment | Mass Spectrometry, NMR Spectroscopy | >99% isotope.com |
Methodologies for Purity Assessment and Stereochemical Integrity
Ensuring the final product's purity and correct stereochemistry is a critical final step.
A variety of analytical techniques are employed to confirm the identity, purity, and stereochemical integrity of L-PHENYLALANINE-N-FMOC (1-13C). High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity, with typical specifications requiring purity greater than 98.0%. vwr.com Chiral HPLC is specifically used to determine the enantiomeric excess, ensuring that the L-isomer is the predominant form, often with a purity of ≥99.5%. chemimpex.com
The stereochemical integrity is further confirmed by measuring the optical rotation of the compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the molecular weight and the precise location and level of the ¹³C isotopic label. tandfonline.comnih.gov For instance, ¹³C NMR can directly observe the enriched carbon atom. Maintaining stereochemical integrity throughout the synthesis, especially during the Fmoc deprotection steps in peptide synthesis, is a significant challenge as the α-carbon can be prone to racemization under basic conditions. amazonaws.comnsf.gov
Advanced Chromatographic Purification Techniques
The purification of L-PHENYLALANINE-N-FMOC (1-13C) following its synthesis is crucial to remove unreacted starting materials, by-products, and any non-labeled or di-labeled species. While initial purification may involve crystallization, advanced chromatographic techniques are employed to achieve the high purity (typically >98%) required for sensitive applications like peptide synthesis and quantitative proteomics. isotope.comisotope.com
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a primary method for the final purification of this compound. This technique separates molecules based on their hydrophobicity. The non-polar fluorenylmethoxycarbonyl (Fmoc) group provides significant hydrophobicity, making RP-HPLC an effective tool.
Preparative flash chromatography is another common technique used for purification. It is often used as an intermediary step before a final HPLC polish. This method is faster than preparative HPLC and is effective for removing bulk impurities.
The selection of the mobile phase is critical for achieving optimal separation. Typically, a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water is used, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxyl group remains protonated. rsc.org
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 or other non-polar silica-based material | Gradient of Acetonitrile/Water with 0.1% Formic Acid | High-resolution purification to achieve >98% purity |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | Bulk purification to remove major impurities post-synthesis |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 | Chloroform-Methanol-Acetic Acid (e.g., 100:10:1 v/v) | Rapid monitoring of reaction progress and purity assessment |
Spectroscopic Validation of Isotopic Purity and Labeling Fidelity
Following purification, the structural integrity, chemical purity, and, most importantly, the isotopic labeling of L-PHENYLALANINE-N-FMOC (1-13C) must be unequivocally verified. This is accomplished using a combination of high-resolution spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the successful incorporation of the ¹³C isotope. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecule. For L-PHENYLALANINE-N-FMOC (1-13C), the expected molecular weight is approximately 388.42 g/mol , which is one mass unit higher than its unlabeled counterpart due to the replacement of a ¹²C atom with a ¹³C atom at the carboxyl position. isotope.com The precise mass measurement from HRMS can confirm the elemental composition and the presence of the label. rsc.org Furthermore, MS analysis can quantify the isotopic enrichment by comparing the signal intensities of the labeled (M+1) and unlabeled (M) molecular ions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to confirm the exact location of the isotopic label within the molecule.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of L-PHENYLALANINE-N-FMOC (1-13C), the signal corresponding to the carboxyl carbon (¹³COOH) at approximately 173 ppm will be significantly enhanced due to the high (e.g., 99%) enrichment of ¹³C at this position. rsc.org The observation of a single, highly intense peak in this region, coupled with the normal-intensity signals for the other carbon atoms, provides direct evidence of site-specific labeling.
The combination of these spectroscopic methods provides a comprehensive validation of the final product, ensuring its suitability for demanding research applications.
| Spectroscopic Technique | Expected Observation for L-PHENYLALANINE-N-FMOC (1-13C) | Information Provided |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z corresponding to C₂₄H₂₁NO₄ with one ¹³C atom (e.g., [M+H]⁺ ≈ 389.15) | Confirms molecular weight and elemental formula, verifying successful isotopic incorporation. |
| ¹³C NMR | Highly intense signal for the carboxyl carbon (~173 ppm). | Confirms the site of isotopic labeling at the C-1 position. |
| ¹H NMR | Characteristic peaks for Fmoc and phenylalanine protons (e.g., aromatic region 7.2-7.9 ppm). | Verifies the overall chemical structure and purity. |
| Isotope Ratio Mass Spectrometry (IRMS) | Precise ratio of ¹³C to ¹²C. | Determines the exact isotopic enrichment level (isotopic purity). nih.gov |
Applications in Advanced Peptide and Protein Synthesis for Research
Solid-Phase Peptide Synthesis (SPPS) with L-PHENYLALANINE-N-FMOC (1-13C)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides in a controlled, stepwise manner. silantes.comintavispeptides.com In this process, an amino acid chain is progressively built while anchored to a solid resin support. intavispeptides.com The use of L-PHENYLALANINE-N-FMOC (1-13C) within the standard Fmoc-based SPPS workflow allows for the precise, site-specific incorporation of a ¹³C label. sigmaaldrich.com This capability is fundamental for creating custom peptides designed for quantitative proteomics, metabolic studies, and the investigation of protein structure and dynamics. silantes.comintavispeptides.com The Fmoc protecting group prevents unwanted reactions at the amino terminus and is removed at each cycle to allow the addition of the next amino acid in the sequence. silantes.com
Research and protocol development have focused on several key areas to enhance efficiency:
Coupling Reagents: Carbodiimide-based reagents, particularly in combination with activating agents like Oxyma, are widely used. shoko-sc.co.jp Advanced microwave peptide synthesizers often employ carbodiimide (B86325) methods, which can offer higher coupling efficiencies and reduce side reactions like epimerization, especially at elevated temperatures. cem.com
Reaction Conditions: Microwave-assisted SPPS has significantly reduced synthesis times and improved efficiency. cem.com For labeled amino acids, specialized coupling cycles may be implemented, sometimes involving increased coupling times or temperatures to ensure the reaction goes to completion. shoko-sc.co.jp For example, a protocol might use a coupling time of 2 minutes at 105°C for labeled residues. shoko-sc.co.jp
Reagent Stoichiometry: To conserve the valuable labeled compound, the number of equivalents used during the coupling step is often reduced. While standard amino acids might be used in a five-fold excess, labeled amino acids like L-PHENYLALANINE-N-FMOC (1-13C) may be used in a lower two-fold excess, balanced by optimized reaction conditions to maintain high coupling efficiency. shoko-sc.co.jp
Table 1: Comparison of SPPS Coupling Protocol Parameters
| Parameter | Standard SPPS Protocol | Optimized Protocol for Labeled Amino Acid | Rationale for Optimization |
|---|---|---|---|
| Amino Acid Equivalents | 5x excess | 2x excess | Conserves expensive isotopic material. shoko-sc.co.jp |
| Coupling Time | ~60 seconds at 105°C (Microwave) | ~2 minutes at 105°C (Microwave) | Ensures maximum incorporation with lower stoichiometry. shoko-sc.co.jp |
| Coupling Reagents | Carbodiimides (DIC) + Oxyma | Carbodiimides (DIC) + Oxyma | Provides high efficiency and low racemization. cem.com |
| Wash Steps | Standard post-coupling and post-deprotection washes | Additional post-deprotection washes | Ensures complete removal of reactants before coupling the valuable labeled residue. shoko-sc.co.jp |
The primary application of L-PHENYLALANINE-N-FMOC (1-13C) is the synthesis of peptides with a ¹³C label at a single, defined phenylalanine residue. sigmaaldrich.com This site-specific labeling is a powerful tool for structural biology, particularly for studies using NMR spectroscopy. silantes.comd-nb.info By introducing an isolated ¹³C nucleus, researchers can overcome the challenges of spectral overlap and complexity that arise when studying large proteins or protein complexes. d-nb.inforesearchgate.net
The isolated ¹³C-¹H spin pair created by incorporating L-PHENYLALANINE-N-FMOC (1-13C) allows for a range of NMR experiments that can probe:
Protein-Ligand Interactions: Observing the chemical shift perturbations of the labeled phenylalanine upon the binding of a ligand or another protein provides direct evidence of interaction at that specific site. d-nb.info
Structural Dynamics: The labeled site can be used to study local conformational changes and dynamics within a peptide or protein. nih.gov
Resonance Assignment: In complex spectra, the unique signal from the labeled residue serves as an anchor point, simplifying the process of assigning resonances to specific atoms in the molecule. nih.gov
For instance, a ¹³C-labeled peptide can be synthesized and used in ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments. The appearance of a single, strong cross-peak corresponding to the labeled phenylalanine provides a clear probe. When an interaction partner is added, changes in the position (chemical shift) of this peak confirm binding and report on the resulting structural changes at that location. d-nb.info
Synthesizing complex peptides, such as those with long sequences or cyclic structures, presents unique challenges. The incorporation of labeled amino acids into these architectures requires careful strategic planning. One major issue during SPPS of long peptides is the potential for the growing peptide chain to aggregate and adopt secondary structures (like β-sheets) on the resin. nih.gov This misfolding can hinder subsequent coupling reactions by making the N-terminus inaccessible, leading to truncated sequences and low yields. nih.gov
Strategies to overcome these issues include:
Use of Structure-Disrupting Reagents: Incorporating so-called "difficult sequence" kits or reagents that disrupt on-resin aggregation.
Optimized Synthesis Cycles: Employing elevated temperatures and microwave irradiation to improve reaction kinetics and minimize aggregation. cem.com
Fragment-Based Approaches: For very long or complex targets, a convergent strategy may be used. This involves synthesizing smaller, labeled peptide fragments separately and then joining them together using chemical ligation techniques. acs.org This approach avoids the cumulative yield loss of a single, long linear synthesis.
Solution-Phase Peptide and Fragment Assembly
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a viable method, especially for large-scale production and for certain complex targets. In LPPS, reactions are carried out in a homogenous solution, and intermediates are purified after each step. A modern variation involves using a soluble "tag," like polyethylene (B3416737) glycol (PEG), to facilitate purification. acs.org L-PHENYLALANINE-N-FMOC (1-13C) can be used in these protocols just as any other protected amino acid. The key advantage of LPPS in the context of isotopic labeling is the ability to purify and fully characterize each intermediate, ensuring the integrity of the labeled fragment before proceeding, which can be critical in convergent synthesis strategies where multiple fragments are assembled. acs.org
Chemoenzymatic and Ligation-Based Protein Synthesis
For producing large proteins (typically >50 amino acids), total chemical synthesis by SPPS becomes impractical. Here, chemoenzymatic and ligation-based methods provide a powerful alternative, allowing for the assembly of full-length proteins from smaller, more manageable pieces. pnas.orgnih.gov These techniques are highly compatible with the use of L-PHENYLALANINE-N-FMOC (1-13C) to create selectively labeled proteins.
The most prominent of these methods is Native Chemical Ligation (NCL) . NCL involves the reaction between two unprotected peptide segments: one with a C-terminal thioester and another with an N-terminal cysteine residue. marioschubert.ch This reaction chemoselectively forms a native peptide bond at the ligation site. marioschubert.ch
A typical workflow would be:
A peptide fragment containing the desired phenylalanine site is synthesized via SPPS using L-PHENYLALANINE-N-FMOC (1-13C). rsc.org This fragment is prepared with a C-terminal thioester.
The other required peptide or protein segment(s), containing an N-terminal cysteine, are produced either by separate chemical synthesis or through recombinant expression in bacteria. nih.gov
The labeled synthetic fragment and the other segment(s) are joined together in solution using NCL. marioschubert.ch
The combination of SPPS and ligation techniques enables segmental isotopic labeling , a strategy of immense value for NMR studies of large proteins. researchgate.netpnas.org In this approach, a large, multi-domain protein can be assembled with isotopic labels confined to a specific domain or segment. pnas.org For example, a researcher could use L-PHENYLALANINE-N-FMOC (1-13C) to synthesize a labeled 20-amino-acid segment of a 200-amino-acid protein. The remaining 180 amino acids could be produced recombinantly without any isotopic labels. nih.gov
After ligating the labeled synthetic piece to the unlabeled recombinant portion, the resulting full-length protein contains ¹³C labels only within that specific 20-residue segment. researchgate.netpnas.org This dramatically simplifies the NMR spectrum, allowing researchers to study the structure and dynamics of a single domain within the context of the much larger, otherwise "NMR-invisible" protein. researchgate.net This approach pushes the size limits of proteins amenable to structural analysis by solution NMR and allows for detailed investigation of inter-domain interactions and ligand binding. pnas.orgmarioschubert.ch
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| L-PHENYLALANINE-N-FMOC (1-13C) | Fmoc-L-Phe(1-¹³C)-OH |
| Polyethylene Glycol | PEG |
| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate |
Semisynthesis of Labeled Proteins
The site-specific incorporation of isotopic labels into proteins is a powerful strategy for elucidating protein structure, dynamics, and function. Semisynthesis, a technique that combines chemical peptide synthesis with recombinant protein expression, has emerged as a key method for creating proteins with precisely placed isotopic probes. nih.govresearchgate.net This approach allows researchers to study specific regions of a protein in high detail without the spectral complexity that arises from uniform isotopic labeling, especially in large proteins. rsc.org
L-PHENYLALANINE-N-FMOC (1-13C) is a crucial reagent in this field. It serves as a building block for the chemical synthesis of peptide fragments that are subsequently ligated to larger, recombinantly produced protein segments. isotope.comamerigoscientific.com The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group used during solid-phase peptide synthesis (SPPS), which is removed at each cycle to allow the peptide chain to be elongated. nih.gov The stable isotope label at the carbonyl carbon (the "1" position) of phenylalanine provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com
The general workflow for semisynthesis using L-PHENYLALANINE-N-FMOC (1-13C) involves several key steps. First, SPPS is used to construct a peptide corresponding to a specific segment of the target protein. During this synthesis, L-PHENYLALANINE-N-FMOC (1-13C) is incorporated at the desired phenylalanine residue position(s). The resulting synthetic peptide contains a ¹³C label only at the designated site(s). This peptide is often synthesized with a C-terminal thioester group.
In parallel, the remaining, larger portion of the protein is produced using recombinant expression systems, typically in E. coli. This fragment is often expressed as a fusion with an intein, which facilitates the generation of a C-terminal thioester or an N-terminal cysteine residue required for ligation. nih.govmdpi.com
The two fragments—the chemically synthesized, isotopically labeled peptide and the recombinantly expressed protein segment—are then joined together using a chemoselective reaction known as native chemical ligation (NCL) or expressed protein ligation (EPL). nih.govmdpi.com This process forms a native peptide bond at the ligation site, resulting in a full-length protein that is isotopically labeled only within the synthetically derived segment. researchgate.netmdpi.com
This segmental labeling strategy is particularly valuable for NMR studies. The isolated ¹³C label on the phenylalanine carbonyl carbon provides a unique spectroscopic signal, enabling researchers to monitor conformational changes, ligand binding, or protein-protein interactions specifically at that site within the larger protein structure. nih.govrsc.org For instance, research on apolipoprotein E (apoE) utilized EPL to create a segmentally labeled version of the protein to study its receptor recognition segment in detail. ulb.ac.be While that specific study used ¹⁵N labeling, the methodology is directly applicable for incorporating ¹³C labeled residues via a synthetic peptide made with reagents like L-PHENYLALANINE-N-FMOC (1-13C).
Table 1: Properties of L-PHENYLALANINE-N-FMOC (1-13C) This table details the key chemical and physical properties of the isotopically labeled amino acid derivative used in peptide synthesis for research applications. isotope.comamerigoscientific.comisotope.com
| Property | Value |
| Synonyms | Fmoc-L-phenylalanine; Fmoc-Phe-OH; N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine |
| Molecular Formula | C₆H₅CH₂CH(NH-FMOC)COOH (denotes ¹³C) |
| Molecular Weight | 388.42 g/mol |
| CAS Number (Labeled) | 916262-84-5 |
| Isotopic Enrichment | ≥99% for ¹³C |
| Chemical Purity | ≥98% |
| Primary Applications | Biomolecular NMR, Proteomics, Solid-Phase Peptide Synthesis |
Table 2: Illustrative Research Findings - NMR Chemical Shift Perturbations This table represents hypothetical data from an NMR experiment on a segmentally ¹³C-labeled protein, demonstrating how L-PHENYLALANINE-N-FMOC (1-13C) facilitates the study of protein interactions. The data shows changes in the NMR signal of the ¹³C-labeled phenylalanine upon binding to a ligand, indicating a conformational change at that specific residue.
| Protein State | ¹³C Chemical Shift (ppm) of Labeled Phe Carbonyl | Inferred Structural State |
| Apo (Unbound) | 174.2 | The residue is in an unbound, solvent-exposed conformation. |
| Holo (Ligand-Bound) | 176.5 | The residue is involved in ligand binding, experiencing a significant change in its local chemical environment. |
Elucidation of Biomolecular Structure and Dynamics Via 13c Nmr Spectroscopy
Development and Application of Advanced ¹³C-Detected NMR Experiments
Modern biomolecular NMR spectroscopy has seen a surge in the development of experiments that directly detect ¹³C nuclei instead of the more traditional proton (¹H) detection. nih.gov These ¹³C-detected experiments are particularly powerful for studying large proteins, intrinsically disordered proteins (IDPs), and paramagnetic systems where proton detection can be hampered by rapid relaxation and spectral crowding. nih.govacs.org The underlying principle involves magnetization transfer between coupled nuclei, and experiments are designed to correlate the chemical shifts of different atoms, providing a roadmap to the protein's structure and connectivity. nih.gov
A key advantage of ¹³C detection is the ability to perform "protonless" NMR experiments, which can be beneficial in cases where fast transverse relaxation limits the utility of proton-based methods. acs.org A suite of multidimensional experiments, such as the 2D CON (¹³C′–¹⁵N correlation) and 2D CACO (¹³C′–¹³Cα correlation), provide fingerprint spectra of a protein, analogous to the ¹H-¹⁵N HSQC but offering complementary information and often better resolution. nih.gov The incorporation of L-PHENYLALANINE-N-FMOC (1-¹³C) allows the carbonyl carbon of a specific phenylalanine residue to serve as a sensitive probe in these experiments, reporting on its local environment. steelyardanalytics.com
The precise three-dimensional structure of a protein is dictated by the dihedral angles (φ and ψ) of its polypeptide backbone. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment and, therefore, to the protein's conformation. nih.gov The ¹³C chemical shift of the carbonyl carbon (C'), in particular, shows a strong correlation with the secondary structure of the protein. nih.govresearchgate.net By introducing a ¹³C label at the carbonyl position of a phenylalanine residue using L-PHENYLALANINE-N-FMOC (1-¹³C), researchers can obtain an unambiguous and highly precise chemical shift measurement for that specific site. lifetein.comnih.gov
This experimental chemical shift value serves as a powerful restraint in computational structure calculation and refinement protocols. nih.gov Programs like Xplor-NIH can incorporate chemical shift tensor data as a force field, comparing the experimental shifts to those predicted for a given structural model and iteratively refining the model to improve the agreement. nih.govresearchgate.net This process significantly enhances both the precision and accuracy of the determined structure, often leading to root-mean-squared error (RMSE) values better than 1.0 Å when compared to high-resolution X-ray crystal structures. nih.gov
| Secondary Structure | Typical ¹³C' Chemical Shift Range (ppm) | Influence on Phenylalanine Position |
|---|---|---|
| α-Helix | 177 ± 2 | Indicates the labeled phenylalanine residue is part of a helical segment, constraining its φ/ψ angles to a specific region of the Ramachandran plot. |
| β-Sheet | 174 ± 2 | Suggests the phenylalanine is located within a β-strand, providing different dihedral angle restraints for structural calculations. |
| Random Coil | 175.5 ± 1.5 | Points to the phenylalanine residue residing in a flexible or disordered region of the protein, which is also valuable information for structural modeling. |
Proteins are not static entities but are inherently dynamic, existing as a collection of interconverting conformations known as a conformational ensemble. nih.govmdpi.com Understanding this dynamic behavior is crucial for comprehending protein function. NMR spectroscopy is uniquely suited to characterize these dynamics across a vast range of timescales. mdpi.com Site-specific labeling with L-PHENYLALANINE-N-FMOC (1-¹³C) allows researchers to use the ¹³C-labeled carbonyl as a probe to investigate the local dynamics at that position.
NMR relaxation experiments measure parameters such as the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear Nuclear Overhauser Effect (NOE). These parameters provide quantitative information about the amplitude and timescale of motions at the labeled site. For instance, the generalized order parameter (S²), derived from relaxation data, quantifies the degree of spatial restriction of the backbone C'-N bond vector, with values ranging from 1 (completely rigid) to 0 (highly flexible). mdpi.com By analyzing the relaxation of the ¹³C label, one can map the flexibility of the polypeptide chain and identify regions that are rigid or undergo significant conformational fluctuations, which is essential for describing the complete conformational landscape of the molecule. nih.govacs.org
Ligand-Binding and Protein-Interaction Studies
The function of most proteins is mediated through their interactions with other molecules, including small-molecule ligands, other proteins, and nucleic acids. nih.gov Characterizing these interactions is a central goal of molecular biology. ¹³C-detected NMR spectroscopy, facilitated by isotopic labeling, is a powerful technique for mapping interaction interfaces and quantifying the thermodynamics and kinetics of binding events. nih.govnih.gov
Chemical Shift Perturbation (CSP) mapping is one of the most widely used NMR methods to identify the binding interface between two molecules. acs.org The experiment involves recording a series of ¹³C-detected spectra (such as a ¹³C-¹⁵N CON) of the ¹³C-labeled protein while titrating in an unlabeled binding partner. nih.gov Residues at the direct binding interface, or those experiencing conformational changes upon binding, will exhibit changes in their chemical shifts. acs.org
By incorporating L-PHENYLALANINE-N-FMOC (1-¹³C), the carbonyl signal of the phenylalanine residue acts as a reporter. If this residue is part of the binding interface, its signal will shift or broaden upon addition of the ligand. nih.govthebiogrid.org By monitoring these changes for specifically labeled residues throughout the protein, a map of the interaction surface can be generated at atomic resolution. nih.gov Furthermore, significant chemical shift changes in residues distant from the primary binding site can reveal allosteric communication pathways within the protein. acs.org
| Residue (Phe) Location | Observation upon Ligand Titration | Interpretation |
|---|---|---|
| In binding pocket | Large chemical shift change in the ¹³C' signal. | The phenylalanine residue is directly involved in the binding interface. |
| Distant from binding pocket | Significant chemical shift change in the ¹³C' signal. | The residue is part of an allosteric site or is affected by a long-range conformational change induced by binding. |
| Exposed on protein surface, not in interface | No significant chemical shift change. | The residue is not involved in the interaction. |
Beyond identifying where binding occurs, NMR can provide detailed quantitative data on the energetics and rates of molecular interactions. nih.govnih.gov The thermodynamic affinity of an interaction, represented by the dissociation constant (Kd), can be determined by monitoring the chemical shift perturbations of a ¹³C-labeled residue as a function of ligand concentration and fitting the resulting binding isotherm. acs.orgescholarship.org
The kinetics of binding, including the association (k_on) and dissociation (k_off) rate constants, can be studied using NMR lineshape analysis and relaxation dispersion experiments. whiterose.ac.ukresearchgate.net If the binding and unbinding events occur on a timescale comparable to the NMR experiment (the intermediate exchange regime), they can cause significant broadening of the NMR signals. nih.gov Analyzing the shape of the ¹³C signal of the labeled phenylalanine at different temperatures or ligand concentrations can yield precise kinetic rates. researchgate.netmdpi.com This information is critical for understanding the mechanism of molecular recognition and the lifetime of the protein-ligand complex.
Protein Folding Pathways and Intermediate States Analysis
Understanding how a linear polypeptide chain folds into its unique three-dimensional structure is a fundamental problem in biology. annualreviews.org The folding process often involves transient, partially structured intermediates that are difficult to characterize because they are short-lived and sparsely populated. pnas.orgnih.gov NMR spectroscopy is one of the few techniques capable of providing structural information on these elusive states at atomic resolution. whiterose.ac.ukannualreviews.org
By strategically placing a ¹³C label using L-PHENYLALANINE-N-FMOC (1-¹³C), researchers can monitor the local environment around that specific residue during the folding process. bitesizebio.com Techniques such as hydrogen-deuterium exchange (HDX) coupled with NMR can define regions of the protein that form stable secondary structure early in the folding pathway. nih.govnih.gov Real-time NMR experiments can follow the entire folding reaction, initiated by a rapid change in conditions (e.g., temperature or denaturant concentration), by acquiring a series of fast 2D spectra. pnas.org The appearance and change in the chemical shift of the ¹³C-labeled phenylalanine signal can report on the formation of local native-like structure. nih.gov This allows for the kinetic characterization of structure formation at specific sites, helping to piece together the sequence of events that constitute the protein's folding pathway. pnas.orgnih.gov
Innovations in NMR Methodologies Utilizing Site-Specific ¹³C Carboxyl Labels
The strategic placement of a ¹³C label at the carboxyl group of a specific amino acid residue, facilitated by precursors like L-Phenylalanine-N-Fmoc (1-¹³C), is a cornerstone of modern NMR spectroscopy. sigmaaldrich.com This site-specific labeling approach offers significant advantages, particularly in reducing spectral complexity and providing a unique probe for molecular interactions and dynamics. whiterose.ac.ukrsc.org The carboxyl group is located in the polypeptide backbone, making it an excellent reporter on the local conformational environment and hydrogen bonding patterns.
Innovations in this area focus on leveraging the unique properties of the carboxyl ¹³C label. Unlike carbons with attached protons, the carboxyl carbon experiences longer relaxation times, which can be exploited in specific NMR experiments. nih.gov Methodological developments have been geared towards enhancing the sensitivity of detecting these signals and using them to extract precise structural and dynamic information. nih.govacs.org
Development of Novel Pulse Sequences
The advancement of NMR spectroscopy is intrinsically linked to the development of sophisticated pulse sequences—the series of radiofrequency pulses and delays used to manipulate nuclear spins and generate a signal. For studies involving ¹³C carboxyl labels, novel pulse sequences have been designed to achieve several key objectives:
Enhanced Sensitivity: Techniques have been developed to transfer polarization from highly abundant, sensitive nuclei (like ¹H) to the less sensitive ¹³C nucleus, boosting the signal.
Homonuclear Decoupling: In uniformly ¹³C-labeled proteins, strong scalar couplings between adjacent ¹³C nuclei can broaden signals and complicate spectra. acs.org Pulse sequences are designed to remove these couplings, resulting in sharper lines and higher resolution. nih.gov
Correlation Experiments: Multidimensional experiments (2D, 3D, and even 4D) are designed to correlate the carboxyl ¹³C nucleus with other nuclei in the protein backbone (e.g., ¹⁵N, Cα) and side chains. acs.orgutoronto.ca These correlations are crucial for the sequential assignment of resonances, which is the first step in any detailed NMR structural study. For instance, experiments that correlate the carbonyl carbon with intra- and inter-residue nitrogen nuclei are vital for tracing the protein backbone. nih.gov
Table 2: Examples of NMR Experiments Utilizing ¹³C Labels
| Experiment Type | Purpose | Key Feature |
|---|---|---|
| HNCO | Correlates amide proton (H), nitrogen (N), and the preceding carbonyl carbon (CO) | Traces backbone connectivity |
| CON | Correlates carbonyl carbon (C') with the intra-residue nitrogen (N) | Provides sequential assignment information |
| CACO | Correlates alpha-carbon (Cα) with the carbonyl carbon (C') | Aids in backbone resonance assignment |
| REDOR | Measures distances between heteronuclear pairs (e.g., ¹³C-¹⁵N) in solid-state NMR | Provides precise distance constraints for structure calculation |
This interactive table highlights common NMR pulse sequences that rely on ¹³C labeling for protein structure analysis.
Strategies for Overcoming Spectral Overlap in Large Systems
A major challenge in applying NMR to large proteins (>25 kDa) is severe spectral overlap, where the signals from different nuclei resonate at very similar frequencies, making the spectrum crowded and difficult to interpret. nih.govacs.orgosti.gov Site-specific labeling with compounds such as L-Phenylalanine-N-Fmoc (1-¹³C) is a primary and highly effective strategy to combat this issue. whiterose.ac.ukrsc.org
By introducing a ¹³C label only at a specific site, the resulting spectrum is dramatically simplified. Instead of a spectrum crowded with signals from every carbon in the protein, only the signal from the labeled site (and its interaction partners) is observed. This "spectral editing" allows researchers to focus on specific regions of interest within a large biomolecular complex.
Other key strategies to overcome spectral overlap include:
Higher-Dimensional NMR: Spreading the signals out into additional frequency dimensions (3D and 4D NMR) significantly enhances resolution. utoronto.caosti.gov A 4D ¹³C/¹³C-edited NOESY experiment, for example, labels each cross-peak with the chemical shifts of four different nuclei, virtually eliminating ambiguities from spectral overlap. utoronto.ca
Selective Labeling Schemes: In addition to site-specific labeling, researchers can use residue-specific labeling (e.g., labeling all leucine (B10760876) residues) or use biosynthetic pathways with labeled precursors to selectively introduce ¹³C at certain positions within multiple amino acid types. sigmaaldrich.comnih.gov This reduces the density of signals compared to uniform labeling.
TROSY (Transverse Relaxation-Optimized Spectroscopy): This technique is particularly important for very large systems, as it reduces the signal broadening effects that typically plague large molecules, resulting in sharper spectral lines. acs.org It can be combined with isotopic labeling strategies to study macromolecular complexes of hundreds of kilodaltons.
The use of L-Phenylalanine-N-Fmoc (1-¹³C) in conjunction with these advanced NMR methodologies provides a powerful toolkit for dissecting the intricate relationship between the structure, dynamics, and function of proteins and other biomolecules.
Mechanistic Investigations in Enzymology and Metabolic Pathways
Application in Enzyme Catalysis and Reaction Mechanism Studies
The precise placement of a ¹³C label at the carboxyl group of L-phenylalanine allows researchers to track the fate of this specific carbon atom through enzymatic reactions, providing insights into reaction mechanisms and enzyme-substrate interactions.
Kinetic Isotope Effect (KIE) Analysis with ¹³C Carboxyl L-Phenylalanine
The Kinetic Isotope Effect (KIE) is a powerful method used to determine the rate-limiting steps of enzymatic reactions by measuring the change in reaction rate upon isotopic substitution. The use of L-phenylalanine labeled at the carboxyl position ([1-¹³C]phenylalanine) has been instrumental in these studies. When the C-O bond of the carboxyl group is cleaved in the rate-determining step, a measurable ¹³C-KIE is observed.
For instance, in studies of phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine, [1-¹³C]phenylalanine is used to probe the enzymatic mechanism. The oxidation of [1-¹³C]phenylalanine can be monitored by measuring the production of ¹³CO₂ in breath tests, providing an in vivo assessment of enzyme activity. researchgate.netnih.gov Differences in the rate of ¹³CO₂ exhalation compared to the unlabeled compound can reveal kinetic isotope effects, shedding light on the catalytic steps. Furthermore, studies comparing the metabolism of L-[1-¹³C]phenylalanine with other isotopically labeled versions, such as deuterated phenylalanine, have revealed isotope effects in processes like renal tubular reabsorption, highlighting the sensitivity of biological systems to isotopic substitution. nih.gov
These KIE studies are not limited to phenylalanine hydroxylase. The principles can be applied to any enzyme that processes the carboxyl group of phenylalanine, providing a versatile tool for mechanistic enzymology.
Active Site Mapping and Substrate-Enzyme Interaction Probing
Understanding how a substrate binds and is oriented within an enzyme's active site is crucial for comprehending its function. Isotopically labeled amino acids, including L-phenylalanine-N-Fmoc (1-¹³C), are valuable for this purpose. While the Fmoc group is generally used for peptide synthesis, its bulky nature, along with modified phenylalanine analogs, can be used to probe the steric constraints of an enzyme's active site.
By incorporating ¹³C-labeled phenylalanine into a peptide substrate, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the chemical environment of the labeled carbon. Changes in the chemical shift of the ¹³C nucleus upon binding to an enzyme can provide information about the proximity of the carboxyl group to specific amino acid residues in the active site. This allows for the mapping of substrate-enzyme interactions at an atomic level.
Furthermore, KIE studies can indirectly probe the active site environment. For example, in studies of Cytochrome P450 enzymes, kinetic isotope effects have been used to understand the role of a specific phenylalanine residue (Phe-87) within the active site in controlling substrate access to the reactive oxygen species. nih.gov This demonstrates how isotopic labeling can be used to delineate the function of individual amino acid residues in catalysis. The binding of phenylalanine to enzymes like phenylalanine hydroxylase can also be studied directly, revealing the intricate network of interactions that stabilize the substrate in the active site. nih.gov
Tracing of L-Phenylalanine Biosynthesis and Catabolism in Model Systems
The ¹³C label in L-phenylalanine serves as a tracer that can be followed through complex metabolic networks. This allows for the quantitative analysis of metabolic fluxes and the discovery of novel metabolic pathways.
Metabolic Flux Analysis in Cellular Cultures and Isolated Systems
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.comnih.gov13cflux.net In a typical ¹³C-MFA experiment, a ¹³C-labeled substrate, such as [1-¹³C]phenylalanine or more commonly, U-¹³C-glucose, is introduced into a cell culture. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including proteinogenic amino acids like phenylalanine.
By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry (MS) or NMR, researchers can deduce the relative contributions of different pathways to their production. nih.gov For example, the labeling pattern in phenylalanine synthesized by cells grown on ¹³C-glucose can reveal the fluxes through the pentose (B10789219) phosphate (B84403) pathway and glycolysis, which provide the precursors for aromatic amino acid biosynthesis. nih.gov
This approach has been widely used to study the metabolism of various organisms, from bacteria to mammalian cells, and to identify metabolic bottlenecks in engineered strains designed for the production of valuable compounds. vanderbilt.edu The data obtained from ¹³C-MFA provides a detailed snapshot of cellular metabolism that is not attainable with other 'omics' technologies.
Table 1: Key Precursors and Pathways in L-Phenylalanine Biosynthesis Tracked by ¹³C-MFA
| Precursor Metabolite | Metabolic Pathway | Contribution to Phenylalanine |
|---|---|---|
| Phosphoenolpyruvate (B93156) | Glycolysis | Aromatic Ring and Carbonyl Carbon |
Elucidation of Novel Metabolic Intermediates and Pathways
Beyond quantifying fluxes in known pathways, ¹³C-labeling experiments are instrumental in discovering new metabolic routes and intermediates. When cells are fed a ¹³C-labeled substrate, the appearance of the label in unexpected metabolites can indicate the presence of previously unknown biochemical transformations.
For instance, tracing the metabolism of L-[1-¹³C]phenylalanine can map its conversion to tyrosine and subsequent degradation products. researchgate.net The detection of ¹³CO₂ from this labeled precursor confirms the catabolic pathways that involve decarboxylation steps. researchgate.net In broader metabolomic studies, the use of various ¹³C-labeled precursors allows for a more global view of metabolism. frontiersin.org For example, fractional ¹³C-labeling, where a mixture of labeled and unlabeled glucose is used, can create specific labeling patterns in aromatic amino acids like phenylalanine and tyrosine, which aids in the assignment of their complex NMR spectra and provides information about their biosynthetic origins. mdpi.com
These tracer studies can reveal the interconnectedness of different metabolic pathways and how they are regulated in response to changing environmental conditions.
Studies on Post-Translational Modifications Involving L-Phenylalanine Residues
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and dramatically increase the functional diversity of the proteome. portlandpress.com While less common than modifications like phosphorylation or acetylation, PTMs involving phenylalanine do occur and are of significant biological interest.
A notable example is the post-translational incorporation of L-phenylalanine into the C-terminus of α-tubulin. nih.gov The tyrosination/detyrosination cycle is a well-known PTM of tubulin, where a tyrosine residue is added and removed from the C-terminus. However, in certain conditions, such as the metabolic disorder phenylketonuria (PKU) where phenylalanine levels are high, phenylalanine can be incorporated in place of tyrosine by the enzyme tubulin tyrosine ligase. nih.gov
This "phenylalanination" of tubulin has been shown to affect microtubule dynamics, cell proliferation, and neurite retraction in cultured neuronal cells, suggesting a potential role in the neuropathology of PKU. nih.gov While the original studies on this modification used radiolabeled phenylalanine, the use of stable isotope-labeled L-phenylalanine ([¹³C]- or [¹⁵N]-phenylalanine) would be highly advantageous for modern proteomic workflows. Incorporating ¹³C-labeled phenylalanine into proteins allows for its sensitive and specific detection by mass spectrometry, facilitating the identification and quantification of this and other potential phenylalanine-based PTMs. Furthermore, NMR spectroscopy of proteins containing ¹³C-labeled phenylalanine can provide structural and dynamic information about the modified sites. nih.gov
The development of methods for producing proteins with site-specifically incorporated ¹³C-labeled amino acids in various expression systems, including mammalian cells, opens up new avenues for studying the functional consequences of PTMs involving phenylalanine in their native cellular context. rsc.org
Table 2: List of Compounds
| Compound Name |
|---|
| L-PHENYLALANINE-N-FMOC (1-13C) |
| L-phenylalanine |
| [1-¹³C]phenylalanine |
| Tyrosine |
| ¹³CO₂ |
| U-¹³C-glucose |
| Phosphoenolpyruvate |
| Erythrose 4-phosphate |
| α-tubulin |
Integration with Complementary Analytical Techniques and Future Research Directions
Synergistic Applications with Mass Spectrometry
Mass spectrometry (MS) is a cornerstone of modern analytical science, and its combination with stable isotope labeling offers profound insights into biological processes. The precise mass difference introduced by the 13C isotope in L-Phenylalanine-N-Fmoc (1-13C) allows for clear differentiation and accurate quantification in complex biological mixtures.
In proteomics, the study of proteins, L-Phenylalanine-N-Fmoc (1-13C) is invaluable for tracking protein synthesis and turnover. When cells are supplied with this labeled amino acid, it becomes incorporated into newly synthesized proteins. Mass spectrometry can then be used to detect the resulting mass shift, confirming the incorporation and enabling precise quantification.
Tandem mass spectrometry (LC/MS/MS) has proven particularly effective for measuring the enrichment of 13C-labeled phenylalanine in protein samples, even at very low concentrations. nih.gov This high sensitivity is crucial when analyzing small sample quantities, such as individual proteins separated by gel electrophoresis. nih.gov The technique allows researchers to differentiate between newly synthesized proteins and older, pre-existing ones, providing a dynamic view of the proteome. nih.gov This approach, often part of methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), relies on the mass spectrometer's ability to distinguish between peptides containing the normal 12C isotope and those incorporating the heavier 13C isotope. ckisotopes.com
Table 1: Comparison of Mass Spectrometry Techniques for 13C-Phenylalanine Enrichment Analysis
| Technique | Sample Amount Required | Precision (Inter-assay CV) | Key Advantage |
|---|---|---|---|
| GC/C/IRMS | 8µg | 9.2% | Considered a gold standard for bulk analysis. |
| LC/MS/MS | 0.8µg | 3.2% | Optimal for low abundance/small quantity samples. nih.gov |
| GC/MS/MS | 3µg | 10.2% | Good sensitivity for specific fragment monitoring. |
| GC/MS | 3µg | 25.0% | Widely available but with lower precision. |
Data synthesized from a comparative study on L-[ring-13C6]phenylalanine tracer enrichments. nih.gov
Metabolic profiling and 13C metabolic flux analysis (13C-MFA) are powerful techniques for mapping the flow of atoms through metabolic networks. frontiersin.orgspringernature.com By introducing L-Phenylalanine-N-Fmoc (1-13C) or its de-protected form into a biological system, researchers can trace the path of the 13C label as it is incorporated into various downstream metabolites. nih.govnih.gov
Advanced MS techniques, such as Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI), enable the spatiotemporal tracing of labeled metabolites directly in tissue sections. nih.govacu.edu.au For instance, studies using L-[ring-13C6]-phenylalanine have successfully mapped its distribution and conversion to L-[ring-13C6]-tyrosine within tumor tissues, revealing metabolic heterogeneity in different tumor regions. nih.govacu.edu.au This provides unprecedented insight into local metabolic activities within a complex tissue environment. nih.gov
13C-MFA studies can quantify the rates (fluxes) of metabolic pathways, identifying bottlenecks or shifts in metabolism associated with disease or genetic modification. frontiersin.orgnih.gov For example, 13C-based flux analysis in an L-phenylalanine-producing E. coli strain identified that high conversion rates of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) were a key reason for a decrease in the product yield. nih.gov
High-Throughput Screening and Array Technologies
The Fmoc protecting group makes L-Phenylalanine-N-Fmoc (1-13C) ideally suited for solid-phase peptide synthesis, the cornerstone of creating large peptide libraries. These libraries are essential for high-throughput screening (HTS) to discover new biologically active molecules.
In this context, L-Phenylalanine-N-Fmoc (1-13C) could be incorporated at specific positions within a peptide library synthesized on beads. nih.gov The library could then be screened against a fluorescently labeled target protein. Hits could be identified and the sequence of the active peptide determined by mass spectrometry, where the 13C label would serve as an unambiguous internal marker to confirm the presence and position of the phenylalanine residue. This approach integrates the synthetic utility of the Fmoc-protected amino acid with the analytical power of isotopic labeling, facilitating the rapid discovery of novel peptide-based therapeutics or diagnostic agents.
Emerging Research Avenues and Potential for Novel Probe Development
The strategic placement of a ¹³C isotopic label at the carboxyl-terminal carbon of N-α-Fmoc-L-phenylalanine provides a powerful, non-perturbative tool for a variety of emerging research applications. This specific labeling, combined with the well-established utility of the Fmoc protecting group in peptide synthesis, opens new avenues in metabolic analysis, structural biology, and the development of sophisticated molecular probes.
Metabolic Flux Analysis (MFA):
A significant area of emerging research is the use of ¹³C-labeled amino acids in metabolic flux analysis (MFA). creative-proteomics.comresearchgate.net This technique tracks the flow of carbon atoms through intracellular metabolic pathways. creative-proteomics.com By introducing L-PHENYLALANINE-N-FMOC (1-¹³C) or, more commonly, its deprotected form, into cell cultures, researchers can trace the incorporation and transformation of the labeled phenylalanine. creative-proteomics.comresearchgate.net Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to quantify the distribution of the ¹³C label in various downstream metabolites and proteinogenic amino acids. creative-proteomics.comnih.gov This allows for the precise quantification of reaction rates (fluxes) within complex metabolic networks. researchgate.net
This approach is particularly valuable for:
Understanding Cellular Metabolism: Gaining deep insights into the energy and amino acid metabolism in various cell types, including mammalian cells, bacteria, and yeast. creative-proteomics.com
Disease Research: Analyzing metabolic dysregulation in diseases like cancer to identify potential therapeutic targets.
Bioprocessing and Metabolic Engineering: Optimizing the production of biologics and other compounds in cell cultures by understanding and engineering cellular metabolic pathways. creative-proteomics.com
Recent advances have extended MFA to analyze ¹³C labeling in peptides derived from protein hydrolysates, which can provide spatially and temporally resolved metabolic information within tissues or even specific subcellular compartments. researchgate.net
| Application Area | Objective | Key Analytical Technique | Primary Outcome |
|---|---|---|---|
| Disease Research (e.g., Cancer) | Identify altered metabolic pathways in diseased cells. | Mass Spectrometry (MS), NMR Spectroscopy | Quantification of metabolic fluxes, identification of therapeutic targets. creative-proteomics.com |
| Metabolic Engineering | Optimize production of desired compounds in microorganisms or cell cultures. | GC-MS, LC-MS | Improved product yields and production efficiency. researchgate.net |
| Plant Biology | Trace the metabolism of amino acids under stress conditions. nih.gov | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Understanding of plant defense mechanisms and metabolic pathways. nih.govfrontiersin.org |
| Systems Biology | Construct and validate models of cellular metabolic networks. nih.gov | NMR, MS/MS | Comprehensive understanding of cellular physiology and regulation. nih.gov |
Development of NMR Probes for Structural Biology:
The ¹³C label in L-PHENYLALANINE-N-FMOC (1-¹³C) serves as a sensitive nucleus for NMR spectroscopy. nih.gov The Fmoc group facilitates its direct incorporation into synthetic peptides via solid-phase peptide synthesis (SPPS). lgcstandards.comresearchgate.net This allows for the creation of peptides and proteins with site-specific isotopic labels.
These labeled peptides are instrumental as novel probes for studying:
Protein-Ligand Interactions: The chemical environment of the ¹³C nucleus is sensitive to binding events. Changes in the ¹³C chemical shift upon the addition of a binding partner (another protein, a small molecule, etc.) can be monitored by NMR to characterize the binding interface and determine binding affinities. nih.govacs.org Because the ¹³C nucleus has a large chemical shift dispersion, it offers high resolution for these studies. nih.gov
Protein Structure and Dynamics: The ¹³C label can be used in advanced NMR experiments to determine the three-dimensional structure of proteins and to probe their dynamics on a wide range of timescales. nih.govlifetein.com Isotope-edited NMR experiments can filter signals to specifically observe only those from the labeled site, simplifying complex spectra of large biomolecules. nih.govustc.edu.cn This is particularly useful for studying large proteins or protein complexes where spectral overlap is a significant challenge. rsc.org
Enzyme Mechanisms: By placing the ¹³C label at a specific position within a peptide substrate, researchers can track the chemical transformations that occur during an enzymatic reaction, providing detailed mechanistic insights.
The development of hyperpolarized NMR techniques, combined with ¹³C labeling, further enhances sensitivity, allowing for the detection of binding events at much lower concentrations than previously possible. acs.org
| Compound Name |
|---|
| L-PHENYLALANINE-N-FMOC (1-¹³C) |
| N-α-Fmoc-L-phenylalanine |
| L-phenylalanine |
Q & A
Q. Methodological Steps :
- Labeling Protocol : Incubate cells with L-PHENYLALANINE-N-FMOC (1-13C) under controlled nutrient conditions.
- Sample Quenching : Rapidly halt metabolic activity at timed intervals (e.g., liquid nitrogen freezing).
- Analytical Workflow : Extract metabolites, isolate target proteins/peptides, and analyze via 13C-NMR (e.g., 125 MHz for carbon detection) or LC-MS/MS with isotopic resolution .
What are the key considerations in synthesizing L-PHENYLALANINE-N-FMOC (1-13C) for peptide-based research?
Basic Research Question
Synthesis of this compound requires precise control over isotopic incorporation and protecting group stability. The FMOC (fluorenylmethyloxycarbonyl) group shields the amino acid’s α-amine during solid-phase peptide synthesis (SPPS). Key considerations include:
- Isotopic Purity : Ensure >99% 13C enrichment at the 1-position to avoid signal dilution in downstream analyses.
- Deprotection Efficiency : Use piperidine or DBU (1,8-diazabicycloundec-7-ene) to remove FMOC without degrading the 13C label.
- Compatibility with SPPS : Validate solubility in DMF or NMP solvents and reactivity in coupling steps (e.g., HBTU/HOBt activation) .
Q. Methodological Validation :
- QC via NMR : Confirm isotopic labeling using 13C NMR (δ ~175 ppm for the carboxyl carbon).
- Mass Verification : Use high-resolution MS (e.g., Q-TOF) to confirm molecular ion peaks (M.W. 166.18 + 13C mass shift) .
How can hyperpolarization techniques enhance the detection sensitivity of 13C-labeled phenylalanine derivatives in metabolic MRI?
Advanced Research Question
Dynamic nuclear polarization (DNP) amplifies the 13C signal by >10,000-fold, enabling real-time tracking of metabolic processes in vivo. While hyperpolarized [1-13C]pyruvate is well-established in preclinical MRI , similar approaches can be adapted for L-PHENYLALANINE-N-FMOC (1-13C).
Q. Methodological Workflow :
- Polarization : Irradiate the compound at 3.35 T and ~94 GHz microwaves in a DNP polarizer cooled to 1.4 K .
- Rapid Dissolution : Inject a heated solvent to dissolve the hyperpolarized solid while preserving spin polarization.
- In Vivo Imaging : Administer the solution intravenously and acquire 13C-MR spectra with echo planar spectroscopic imaging (EPSI) to monitor phenylalanine-to-tyrosine conversion or protein incorporation .
Q. Challenges :
- Short 13C T1 relaxation times (~30–60 seconds) require rapid data acquisition.
- Optimization of RF coils and pulse sequences for volumetric coverage .
What strategies resolve discrepancies in metabolic flux data obtained from 13C-NMR versus mass spectrometry when using L-PHENYLALANINE-N-FMOC (1-13C)?
Advanced Research Question
Discrepancies arise from differing detection limits and temporal resolution. NMR captures real-time dynamics but has lower sensitivity, while MS provides high sensitivity but requires destructive sampling.
Q. Resolution Strategies :
- Cross-Validation : Use tandem LC-NMR-MS systems to correlate time-resolved NMR data (e.g., lactate/pyruvate ratios) with MS-based isotopomer distributions .
- Compartmental Modeling : Integrate both datasets into metabolic flux analysis (MFA) software (e.g., INCA or Isotopo) to reconcile intracellular vs. extracellular pool sizes .
Case Study :
In insulin resistance models, hyperpolarized 13C-NMR showed elevated phenylalanine-to-lactate conversion, while MS revealed accumulation of 13C-labeled TCA cycle intermediates. Combining both methods identified compartment-specific metabolic dysregulation .
What analytical techniques are essential for verifying the isotopic purity of L-PHENYLALANINE-N-FMOC (1-13C) in experimental setups?
Basic Research Question
Isotopic purity is critical to avoid false signals. Key techniques include:
Q. Protocol :
- Dissolve 1–5 mg of compound in deuterated solvent (e.g., D2O or DMSO-d6) for NMR.
- For IRMS, combust samples to CO2 and analyze via gas-source MS .
How does the position of the 13C label (e.g., 1-13C vs. ring-13C6) influence the interpretation of protein folding kinetics studied via this compound?
Advanced Research Question
Label position dictates which metabolic or structural processes are observable. The 1-13C label (carboxyl carbon) tracks early-stage peptide bond formation, while ring-13C6 labels report on aromatic interactions during folding.
Q. Methodological Insights :
- 1-13C : Use stopped-flow NMR to monitor carboxyl group dynamics during ribosome-mediated elongation .
- Ring-13C6 : Apply 2D 13C-13C correlation spectroscopy (COSY) to study π-π stacking in amyloid fibrils .
Case Example :
In a study of prion protein misfolding, 1-13C labels identified rapid aggregation kinetics, while ring-13C6 labels revealed slower structural rearrangement phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
